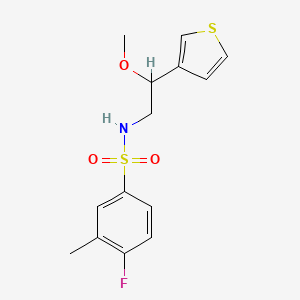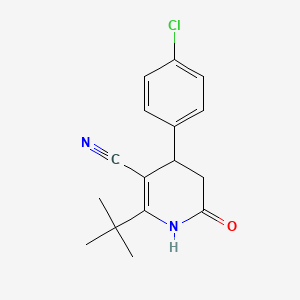![molecular formula C17H21N5O2 B2899902 2-Methyl-5-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine CAS No. 2379987-92-3](/img/structure/B2899902.png)
2-Methyl-5-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazine ring: Starting with a suitable precursor, such as 2,3-diaminopyrazine, the pyrazine ring is formed through cyclization reactions.
Formation of the pyridazine ring: The pyridazine ring is synthesized from a precursor like 3,6-dichloropyridazine through nucleophilic substitution reactions.
Formation of the piperidine ring: The piperidine ring is synthesized from a precursor like 4-piperidone through reductive amination.
Coupling reactions: The pyrazine, pyridazine, and piperidine rings are coupled together using appropriate linkers and reagents, such as oxalyl chloride and triethylamine, under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazine and pyridazine rings, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Its structure allows it to interact with biological receptors, providing insights into receptor-ligand interactions.
Medicine
Drug Development: The compound’s potential biological activity makes it a candidate for the development of new therapeutic agents.
Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.
Industry
Agriculture: The compound can be explored for its potential use as a pesticide or herbicide.
Pharmaceuticals: Its unique properties make it a candidate for the development of new pharmaceutical formulations.
作用機序
The mechanism of action of 2-Methyl-5-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
類似化合物との比較
Similar Compounds
(5-Methylpyrazin-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone: Similar structure but with an ethanone moiety instead of methanone.
(5-Methylpyrazin-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]propanone: Similar structure but with a propanone moiety instead of methanone.
Uniqueness
The uniqueness of 2-Methyl-5-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
(5-methylpyrazin-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-12-3-4-16(21-20-12)24-11-14-5-7-22(8-6-14)17(23)15-10-18-13(2)9-19-15/h3-4,9-10,14H,5-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUIQPQLHJCWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=NC=C(N=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-amino-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2899819.png)
![4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B2899820.png)
![6-(benzylsulfanyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2899823.png)
![1-(5-Chloro-2-methoxyphenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2899824.png)

![6-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one](/img/structure/B2899827.png)




![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2899837.png)
![3-[2-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2899839.png)


